![molecular formula C16H29B B14314298 9-(Oct-7-EN-1-YL)-9-borabicyclo[3.3.1]nonane CAS No. 111256-24-7](/img/structure/B14314298.png)
9-(Oct-7-EN-1-YL)-9-borabicyclo[3.3.1]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(Oct-7-EN-1-YL)-9-borabicyclo[3.3.1]nonane: is an organoboron compound known for its utility in organic synthesis, particularly in hydroboration reactions. This compound is part of the bicyclo[3.3.1]nonane family, which is characterized by a unique bicyclic structure that imparts specific chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-(Oct-7-EN-1-YL)-9-borabicyclo[3.3.1]nonane typically involves the hydroboration of terminal aromatic alkynes with pinacolborane, catalyzed by 9-borabicyclo[3.3.1]nonane (9-BBN). The optimal reaction conditions include using phenylacetylene (1.0 equivalent), pinacolborane (1.2 equivalents), and 9-BBN (20 mol%) in tetrahydrofuran (THF) at 65°C .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction parameters and purification processes to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Hydroboration: The compound undergoes hydroboration reactions with alkenes and alkynes, forming organoboron intermediates.
Oxidation: The organoboron intermediates can be oxidized to alcohols using hydrogen peroxide or other oxidizing agents.
Substitution: The boron atom in the compound can be substituted with various functional groups through reactions with halogens or other electrophiles.
Common Reagents and Conditions:
Hydroboration: Pinacolborane, THF, 65°C.
Oxidation: Hydrogen peroxide, basic conditions.
Substitution: Halogens, transition metal catalysts.
Major Products:
Hydroboration: Alkenylboronic acid pinacol esters.
Oxidation: Alcohols.
Substitution: Various substituted boron compounds.
Scientific Research Applications
Chemistry: The compound is extensively used in organic synthesis for the preparation of alkenylboronic esters, which are valuable intermediates in the synthesis of pharmaceuticals and fine chemicals .
Biology and Medicine:
Industry: In the industrial sector, the compound is used in the synthesis of materials and chemicals that require precise control over molecular structure and reactivity.
Mechanism of Action
The primary mechanism of action for 9-(Oct-7-EN-1-YL)-9-borabicyclo[3.3.1]nonane involves its role as a hydroboration catalyst. The boron atom in the compound interacts with the π-electrons of alkenes or alkynes, facilitating the addition of hydrogen and boron across the double or triple bond. This results in the formation of organoboron intermediates, which can be further transformed into various functional groups .
Comparison with Similar Compounds
9-Borabicyclo[3.3.1]nonane (9-BBN): A closely related compound used as a hydroboration catalyst.
9-Oxabicyclo[3.3.1]nonane: Another bicyclic compound with different reactivity due to the presence of an oxygen atom.
9-Azabicyclo[3.3.1]nonane: A nitrogen-containing analog with distinct chemical properties.
Uniqueness: 9-(Oct-7-EN-1-YL)-9-borabicyclo[3.3.1]nonane is unique due to its specific structure, which imparts unique reactivity and selectivity in hydroboration reactions. Its ability to form stable organoboron intermediates makes it a valuable tool in organic synthesis .
Properties
CAS No. |
111256-24-7 |
|---|---|
Molecular Formula |
C16H29B |
Molecular Weight |
232.2 g/mol |
IUPAC Name |
9-oct-7-enyl-9-borabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C16H29B/c1-2-3-4-5-6-7-14-17-15-10-8-11-16(17)13-9-12-15/h2,15-16H,1,3-14H2 |
InChI Key |
FCXGCWWYUNFTEH-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2CCCC1CCC2)CCCCCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


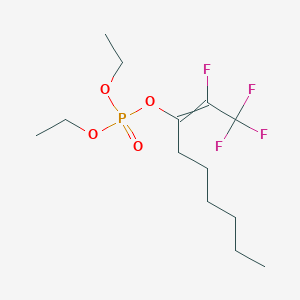
![4-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-yl)methyl]benzaldehyde](/img/structure/B14314222.png)
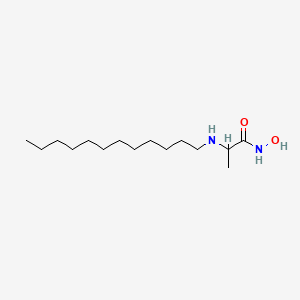
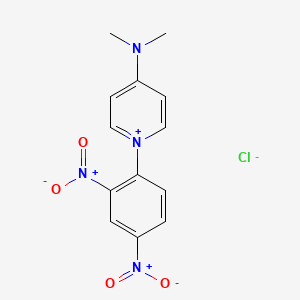
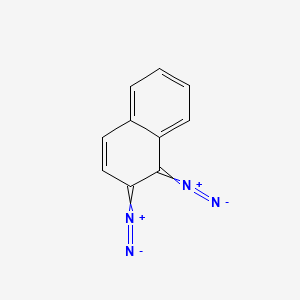
![2,2-Dichloro-N-[(E)-(dimethylamino)methylidene]acetamide](/img/structure/B14314250.png)
![5-[[(4-Methoxyphenyl)thio]methyl]tetrahydrofuran-2-one](/img/structure/B14314251.png)
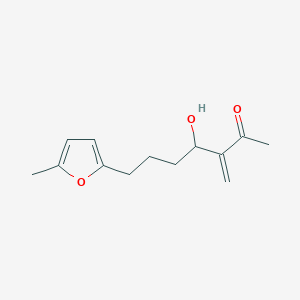
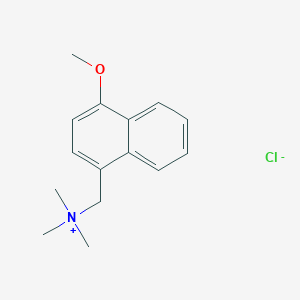

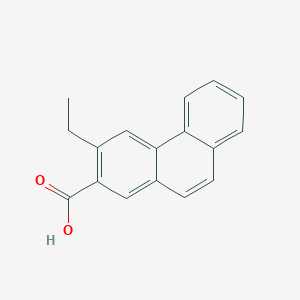
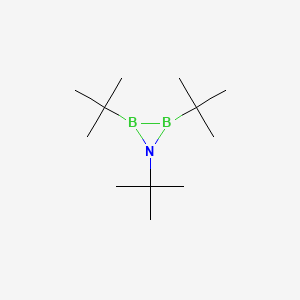
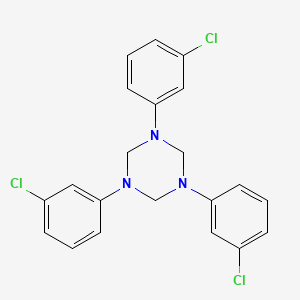
![[(4-Methylphenyl)methyl][tris(propanoyloxy)]stannane](/img/structure/B14314305.png)
